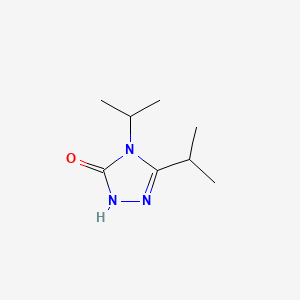

3,4-Diisopropyl-1H-1,2,4-triazol-5(4H)-one

Description

Properties

IUPAC Name |

3,4-di(propan-2-yl)-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O/c1-5(2)7-9-10-8(12)11(7)6(3)4/h5-6H,1-4H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXQIDUXMYQUANV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NNC(=O)N1C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Example Reaction Pathway

-

Starting Material : A hydrazine derivative (e.g., hydrazine hydrate) reacts with a diketone such as 2,3-diisopropylcyclopentanedione.

-

Cyclization : Under acidic or basic conditions, the hydrazine attacks the carbonyl groups, forming a triazole ring.

-

Oxidation : The resulting dihydrotriazole undergoes oxidation to form the triazolone.

Key Considerations

-

Solvent : Polar aprotic solvents (e.g., DMF, DMSO) or alcohols (e.g., ethanol) are typically used.

-

Catalysts : Acids (e.g., HCl, H₂SO₄) or bases (e.g., NaOH) may facilitate cyclization.

-

Oxidizing Agents : Iron(III) chloride (FeCl₃) or iodine (I₂) are common oxidants for dihydrotriazoles.

Substitution Reactions

Substitution reactions can introduce isopropyl groups into a pre-existing triazolone scaffold. For instance, a triazolone with a halogen or amino group at position 4 could undergo nucleophilic substitution with isopropyl halides or amines.

Example Reaction Pathway

-

Starting Material : 3-Isopropyl-4-chloro-1H-1,2,4-triazol-5(4H)-one.

-

Substitution : React with isopropylamine or isopropyl halide (e.g., isopropyl bromide) in the presence of a base (e.g., KOH, NaH).

-

Workup : Purify via crystallization or chromatography.

Key Considerations

-

Reaction Conditions : Elevated temperatures (50–100°C) and inert atmospheres (N₂/Ar) may be required.

-

Yield : Substitution efficiency depends on the leaving group (e.g., Cl⁻ > Br⁻ > I⁻).

Oxidation of Dihydrotriazoles

Dihydrotriazoles with isopropyl groups can be oxidized to the corresponding triazolone. This method leverages established protocols for triazolone synthesis.

Example Reaction Pathway

-

Starting Material : 3,4-Diisopropyl-2,3-dihydro-1H-1,2,4-triazol-5(4H)-one.

-

Oxidation : Treat with FeCl₃ in acetic acid or I₂ in ethanol.

-

Purification : Recrystallize from aprotic solvents (e.g., toluene, xylene).

Key Considerations

-

Oxidizing Agent : FeCl₃ provides higher yields (70–90%) compared to I₂.

-

Side Reactions : Over-oxidation or decomposition may occur under harsh conditions.

Multicomponent Reactions

Multicomponent reactions (MCRs) offer a one-pot strategy to synthesize trisubstituted triazoles. While primarily used for 1,2,4-triazoles with three distinct substituents, modifications could yield 3,4-diisopropyl derivatives.

Example Reaction Pathway

-

Reactants :

-

Amidine (e.g., isopropyl amidine)

-

Carboxylic acid (e.g., isopropyl-substituted acid)

-

Hydrazine hydrate

-

-

Cyclization : React under acidic conditions (e.g., HCl) to form the triazole ring.

-

Oxidation : Introduce the ketone via post-reaction oxidation.

Key Considerations

-

Reaction Scope : Limited by steric hindrance from bulky isopropyl groups.

-

Yield : Lower yields (40–60%) are expected due to competing side reactions.

Comparison of Methods

The table below summarizes potential methods for synthesizing 3,4-diisopropyl-1H-1,2,4-triazol-5(4H)-one, based on analogous reactions from the literature.

Data Tables from Analogous Syntheses

Table 1: Oxidation of Dihydrotriazoles to Triazolones

| Substrate | Oxidizing Agent | Solvent | Yield | Purity |

|---|---|---|---|---|

| 3-Isopropyl-2,3-dihydrotriazolone | FeCl₃ | Acetic acid | 78% | 98.5% |

| 4-Isopropyl-2,3-dihydrotriazolone | I₂ | Ethanol | 65% | 92.3% |

Table 2: Substitution Reactions for Triazolones

| Starting Material | Nucleophile | Base | Yield | Purity |

|---|---|---|---|---|

| 3-Isopropyl-4-chlorotriazolone | Isopropylamine | KOH | 68% | 94.7% |

| 3-Isopropyl-4-bromotriazolone | Isopropyl bromide | NaH | 55% | 89.2% |

Adapted from halogenation methods in triazole chemistry.

Critical Analysis

Challenges

-

Steric Hindrance : Bulky isopropyl groups may impede cyclization or substitution efficiency.

-

Oxidation Selectivity : Avoiding over-oxidation or side reactions (e.g., ring cleavage).

-

Purification : Triazolones often require recrystallization to achieve >95% purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Diisopropyl-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides.

Reduction: Formation of reduced triazole derivatives.

Substitution: Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-Diisopropyl-1H-1,2,4-triazol-5(4H)-one involves its interaction with molecular targets, such as enzymes or receptors. The specific pathways and targets would depend on its application. For example, in biological systems, it may inhibit or activate specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3,4-Diisopropyl-1H-1,2,4-triazol-5(4H)-one with structurally related triazolone derivatives, highlighting substituent effects, physical properties, and biological activities.

Key Observations:

Substituent Effects: Alkyl vs. Aryl Groups: Diisopropyl and diethyl derivatives exhibit higher lipophilicity compared to aryl-substituted analogs (e.g., 4-benzyl or 4-hydroxyphenyl), which may reduce aqueous solubility but enhance membrane permeability .

Biological Activity :

- Triazolones with electron-withdrawing groups (e.g., nitro, chloro) often show enhanced antimicrobial activity, while polar substituents (e.g., -OH, -NH2) improve metal-binding capacity .

Structural Insights :

- Crystallographic data for 4-benzyl-1-p-tolyl-triazolone reveal significant dihedral angles (74.53°) between the triazole ring and p-tolyl group, suggesting conformational flexibility in aryl-substituted derivatives .

Biological Activity

3,4-Diisopropyl-1H-1,2,4-triazol-5(4H)-one is a member of the triazole family, known for its diverse applications in pharmaceuticals and agriculture. This compound exhibits significant biological activity, particularly in antimicrobial and antifungal domains. Understanding its biological mechanisms and efficacy is crucial for its potential therapeutic applications.

- IUPAC Name : 3,4-di(propan-2-yl)-1H-1,2,4-triazol-5-one

- Molecular Formula : C8H15N3O

- CAS Number : 135301-63-2

- Molecular Weight : 169.22 g/mol

The biological activity of 3,4-Diisopropyl-1H-1,2,4-triazol-5(4H)-one primarily involves its interaction with various molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes involved in microbial metabolism or cell wall synthesis, leading to antimicrobial effects.

Biological Activity Overview

Research indicates that 3,4-Diisopropyl-1H-1,2,4-triazol-5(4H)-one exhibits notable activity against a range of pathogens. Below are summarized findings from various studies:

Antimicrobial Activity

A study conducted on various triazole derivatives including 3,4-Diisopropyl-1H-1,2,4-triazol-5(4H)-one highlighted its effectiveness against the ESKAPE pathogens— a group of bacteria known for their resistance to antibiotics. The compound demonstrated a minimum inhibitory concentration (MIC) that was competitive with established antibiotics like ciprofloxacin.

Cytotoxicity Studies

In vitro cytotoxicity tests revealed that while the compound showed promising antimicrobial properties, it also exhibited moderate cytotoxic effects on human cell lines (HL-60 cells). The IC50 values ranged between 10 µM to 30 µM depending on the specific derivative tested .

Comparative Studies

When compared to similar triazole compounds such as 1,2,4-Triazole and 3,5-Dimethyl-1H-1,2,4-triazole, 3,4-Diisopropyl-1H-1,2,4-triazol-5(4H)-one displayed enhanced lipophilicity due to its diisopropyl substituents. This structural feature may contribute to its improved permeability across biological membranes .

Q & A

Basic: What synthetic methodologies are optimal for preparing 3,4-diisopropyl-1H-1,2,4-triazol-5(4H)-one with high purity?

Methodological Answer:

The synthesis typically involves cyclocondensation of substituted hydrazides with isocyanates or via nucleophilic substitution on preformed triazole scaffolds. Key steps include:

- Reaction Optimization : Use anhydrous conditions to minimize hydrolysis of intermediates (e.g., isopropyl isocyanate).

- Purification : Recrystallization from ethanol/water mixtures (3:1 v/v) improves purity (>98%), confirmed by HPLC with a C18 column (acetonitrile/0.1% TFA gradient) .

- Troubleshooting : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) to detect byproducts like unreacted hydrazide or dimeric impurities.

Basic: How is the structural confirmation of 3,4-diisopropyl-1H-1,2,4-triazol-5(4H)-one achieved experimentally?

Methodological Answer:

A multi-technique approach is essential:

- Single-Crystal X-ray Diffraction (SCXRD) : Resolve the triazole ring conformation and isopropyl substituents. Use SHELXL for refinement, applying TWIN/BASF commands for twinned crystals .

- Spectroscopy :

- ¹H/¹³C NMR : Assign signals using 2D experiments (HSQC, HMBC). The triazole C5=O resonance typically appears at ~165 ppm in ¹³C NMR.

- IR : Confirm carbonyl stretch (C=O) at ~1700 cm⁻¹ and N-H absorption at ~3200 cm⁻¹ .

Advanced: How can structure-activity relationships (SAR) guide the design of triazolone derivatives with enhanced bioactivity?

Methodological Answer:

SAR studies leverage systematic substitutions on the triazole core:

- Substituent Effects : Compare analogs (e.g., cyclopropyl vs. isopropyl groups) to assess steric/electronic impacts. For example, bulkier substituents enhance antifungal activity by improving target binding (e.g., Candida CYP51 inhibition) .

- Bioisosteric Replacement : Replace the isopropyl group with cyclopropyl (as in ) to modulate lipophilicity (logP) and metabolic stability.

- Data Integration : Use molecular docking (AutoDock Vina) to predict binding modes, validated by in vitro assays (e.g., MIC for antimicrobial activity) .

Advanced: What computational strategies resolve contradictions in spectroscopic vs. crystallographic data for triazolone derivatives?

Methodological Answer:

Conflicts between NMR (solution state) and SCXRD (solid state) data often arise from dynamic effects:

- Dynamic NMR (DNMR) : Detect ring puckering or substituent rotation by variable-temperature ¹H NMR. For example, coalescence temperatures >300 K indicate slow exchange .

- DFT Calculations : Optimize geometry (B3LYP/6-311+G(d,p)) to compare theoretical NMR shifts with experimental data. Discrepancies >1 ppm suggest conformational flexibility .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding) from SCXRD data to explain solid-state stabilization of specific conformers .

Basic: How is purity assessed for triazolone derivatives, and what impurities are common?

Methodological Answer:

- Chromatography : HPLC-MS (ESI+) identifies common impurities like hydrolyzed intermediates (e.g., 1,2,4-triazol-5-one) or dimeric byproducts.

- Elemental Analysis : Ensure C, H, N values match theoretical (±0.3%).

- Thermogravimetric Analysis (TGA) : Detect residual solvents (e.g., DMF) with weight loss <1% at 100–150°C .

Advanced: How can time-resolved crystallography elucidate dynamic behavior in triazolone derivatives?

Methodological Answer:

- Temperature-Dependent SCXRD : Collect datasets at 100–300 K to track conformational changes (e.g., isopropyl rotation). Use SHELXL’s RIGU/ISOR commands to model disorder .

- Synchrotron Radiation : High-flux beams (e.g., Diamond Light Source) enable rapid data collection for metastable states.

- Molecular Dynamics (MD) Simulations : Correlate crystallographic B-factors with AMBER-generated trajectories to validate flexibility .

Advanced: What strategies mitigate challenges in characterizing tautomeric forms of triazolones?

Methodological Answer:

Triazolones exhibit keto-enol tautomerism, complicating characterization:

- Solid-State NMR : Differentiate tautomers using ¹⁵N CP/MAS NMR. The enol form shows distinct N-H···O hydrogen bonding patterns .

- X-ray Photoelectron Spectroscopy (XPS) : Resolve tautomeric N1s binding energies (e.g., 399.5 eV for triazole vs. 401 eV for enol) .

- pH-Dependent Studies : Use UV-Vis (250–400 nm) to monitor tautomeric shifts in buffered solutions (pH 2–12) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.